molecular formula C21H21BrN2O2 B7717293 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7717293
M. Wt: 413.3 g/mol
InChI Key: PZNLBVALQRTBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has a significant impact on various biochemical and physiological processes. For instance, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. This compound has also been found to modulate the expression of certain genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. For instance, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore the potential applications of this compound in the development of new drugs and diagnostic tools. Finally, efforts should be made to improve the solubility of this compound in water to facilitate its use in a wider range of experimental setups.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid with N-bromosuccinimide (NBS) to form 2-bromo-6-methylquinoline-3-carboxylic acid. The latter is then reacted with propylamine and 4-bromobenzoyl chloride to yield the desired compound.

Scientific Research Applications

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to possess anticancer, antimicrobial, and antiviral properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biochemical assays.

properties

IUPAC Name

2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNLBVALQRTBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide

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